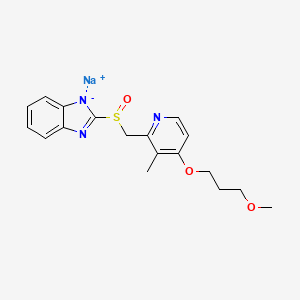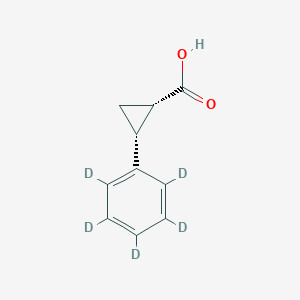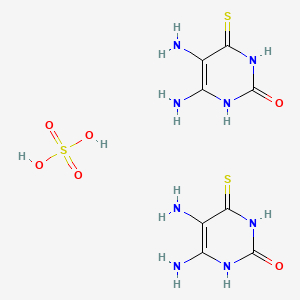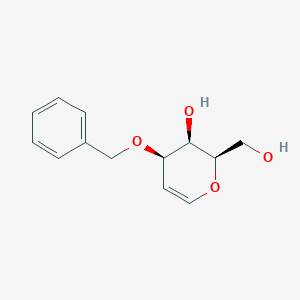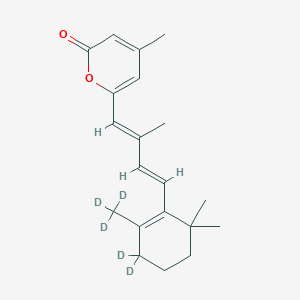
(E,E)-6-alpha-Ionylidene-4-methylpyran-2-one-d5
描述
(E,E)-6-alpha-Ionylidene-4-methylpyran-2-one-d5 is a deuterated derivative of a naturally occurring ionone compound. Ionones are a group of aroma compounds found in essential oils, particularly in violet and rose oils. The deuterated form, this compound, is used in scientific research to study the metabolic pathways and mechanisms of action of ionones due to its stability and distinguishable mass spectrometric profile.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E,E)-6-alpha-Ionylidene-4-methylpyran-2-one-d5 typically involves the deuteration of the parent ionone compound. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Pressure: 1-5 atm of deuterium gas
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Bulk deuterium gas supply
- Continuous flow reactors to maintain consistent reaction conditions
- Purification steps such as distillation and crystallization to obtain high-purity product
化学反应分析
Types of Reactions: (E,E)-6-alpha-Ionylidene-4-methylpyran-2-one-d5 undergoes various chemical reactions, including:
- Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.
- Substitution: Halogenation reactions using halogens like chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate in acidic or basic medium
- Reduction: Lithium aluminum hydride in dry ether
- Substitution: Chlorine or bromine in the presence of iron or aluminum chloride
Major Products:
- Oxidation: Formation of ionone ketones or carboxylic acids
- Reduction: Formation of ionone alcohols
- Substitution: Formation of halogenated ionone derivatives
科学研究应用
(E,E)-6-alpha-Ionylidene-4-methylpyran-2-one-d5 has several applications in scientific research:
- Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for studying metabolic pathways and reaction mechanisms.
- Biology: Employed in tracer studies to investigate the biosynthesis and degradation of ionones in plants.
- Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ionone derivatives.
- Industry: Applied in the fragrance industry to develop new aroma compounds and study their stability and sensory properties.
作用机制
The mechanism of action of (E,E)-6-alpha-Ionylidene-4-methylpyran-2-one-d5 involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. Additionally, in metabolic studies, the deuterated compound helps trace the enzymatic transformations and pathways involved in ionone metabolism.
相似化合物的比较
- Alpha-Ionone
- Beta-Ionone
- Gamma-Ionone
- Deuterated Ionones
Comparison: (E,E)-6-alpha-Ionylidene-4-methylpyran-2-one-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Unlike non-deuterated ionones, it offers enhanced stability and a clear mass spectrometric signature, making it invaluable for tracing metabolic pathways and studying reaction mechanisms. Its chemical properties and reactivity are similar to other ionones, but the deuterium atoms confer additional benefits in analytical studies.
属性
IUPAC Name |
6-[(1E,3E)-4-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-2-methylbuta-1,3-dienyl]-4-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-14(11-17-12-15(2)13-19(21)22-17)8-9-18-16(3)7-6-10-20(18,4)5/h8-9,11-13H,6-7,10H2,1-5H3/b9-8+,14-11+/i3D3,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDONGASDKGNTSU-MBMQZAJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC2=CC(=CC(=O)O2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C2=CC(=CC(=O)O2)C)/C)(C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


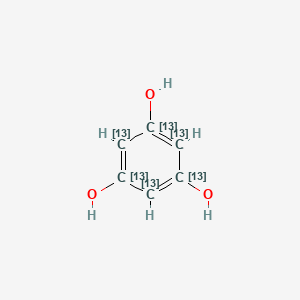
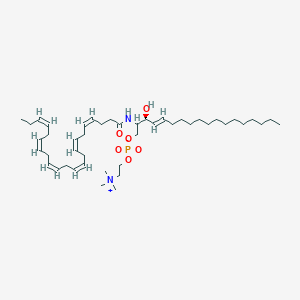
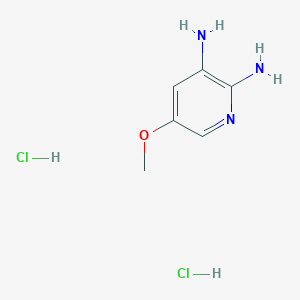
![Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147212.png)
![Mono[2-(perfluorodecyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147213.png)
